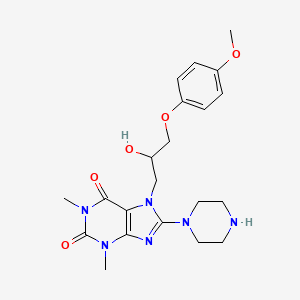![molecular formula C19H20N4O B2359801 (2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2058502-35-3](/img/structure/B2359801.png)
(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a phenyl group, a triazole, and an azetidine . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using techniques like cyclization reactions, click chemistry (for the triazole), and ring-opening reactions .Molecular Structure Analysis
The compound contains a bicyclic heptene, which is a seven-membered ring with one double bond. It also contains a phenyl group (a six-membered aromatic ring), a 1,2,3-triazole (a five-membered ring containing two nitrogens), and an azetidine (a four-membered ring containing one nitrogen) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the double bond in the heptene could undergo addition reactions, and the triazole could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings likely makes it relatively rigid, and the variety of functional groups could affect its solubility and reactivity .Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of multiple heterocycles (rings containing non-carbon atoms) suggests potential for diverse biological activity .
Safety and Hazards
Orientations Futures
The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and eventually conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(17-9-13-6-7-15(17)8-13)22-10-16(11-22)23-12-18(20-21-23)14-4-2-1-3-5-14/h1-7,12-13,15-17H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVEAKGQQRFQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)

![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)


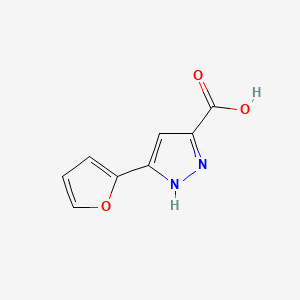
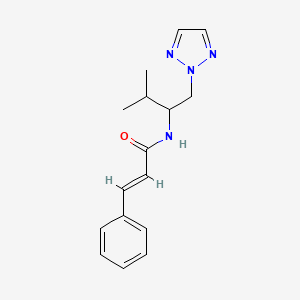


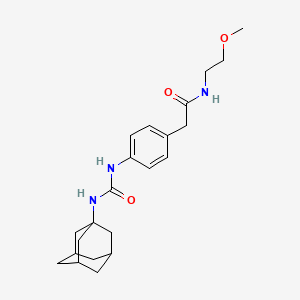
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
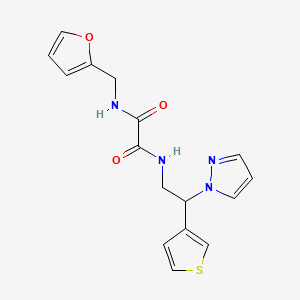
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
